2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline
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Overview
Description
“2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” is a chemical compound with the molecular formula C9H11ClN2. It has a molecular weight of 182.65 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” and its derivatives can be achieved using α-Aminoamidines. The reaction occurs in mild conditions and is characterized by excellent yields . The newly synthesized derivatives bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .Molecular Structure Analysis
The InChI code for “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” is 1S/C9H11ClN2/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” is a solid at room temperature . It has a molecular weight of 182.65 .Scientific Research Applications
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Chemical Synthesis
- Summary of Application : “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” is a chemical compound used in the field of chemical synthesis .
- Results or Outcomes : The outcomes of using this compound in chemical synthesis can vary greatly depending on the specific reactions and processes it’s used in .
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Pharmaceutical Research
- Summary of Application : Quinazoline and quinazolinone derivatives, which “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” is a part of, have been studied for their potential biopharmaceutical activities .
- Methods of Application : These compounds have been used in the synthesis of diverse molecules with physiological significance and pharmacological utility .
- Results or Outcomes : Quinazolines and quinazolinones have shown a broad range of biological activity, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic effects .
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Synthesis of New Derivatives
- Summary of Application : “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” has been used in the synthesis of new series of 5,6,7,8-tetrahydroquinazolines .
- Methods of Application : This involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones .
- Results or Outcomes : The reaction occurs in mild conditions and is characterized by excellent yields .
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Chemical Storage
- Summary of Application : “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” is a solid compound that can be stored at room temperature .
- Methods of Application : The compound is typically stored in a cool, dry place away from heat and open flame .
- Results or Outcomes : Proper storage of the compound ensures its stability and usability for various applications .
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Antioxidant and Anticancer Research
- Summary of Application : Quinazolinone and quinazoline derivatives, which include “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline”, have been studied for their antioxidant and anticancer properties .
- Methods of Application : These compounds are used in the synthesis of diverse molecules with physiological significance and pharmacological utility .
- Results or Outcomes : Quinazolines and quinazolinones have shown a broad range of biological activity, including antioxidant and anticancer effects .
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Antibacterial Research
- Summary of Application : Quinazolinone and quinazoline derivatives, including “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline”, have been investigated for their antibacterial properties .
- Methods of Application : These compounds are used in the synthesis of diverse molecules with physiological significance and pharmacological utility .
- Results or Outcomes : Quinazolines and quinazolinones have shown a broad range of biological activity, including antibacterial effects .
-
Chemical Storage
- Summary of Application : “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” is a solid compound that can be stored at room temperature .
- Methods of Application : The compound is typically stored in a cool, dry place away from heat and open flame .
- Results or Outcomes : Proper storage of the compound ensures its stability and usability for various applications .
-
Antioxidant and Anticancer Research
- Summary of Application : Quinazolinone and quinazoline derivatives, which include “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline”, have been studied for their antioxidant and anticancer properties .
- Methods of Application : These compounds are used in the synthesis of diverse molecules with physiological significance and pharmacological utility .
- Results or Outcomes : Quinazolines and quinazolinones have shown a broad range of biological activity, including antioxidant and anticancer effects .
-
Antibacterial Research
- Summary of Application : Quinazolinone and quinazoline derivatives, including “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline”, have been investigated for their antibacterial properties .
- Methods of Application : These compounds are used in the synthesis of diverse molecules with physiological significance and pharmacological utility .
- Results or Outcomes : Quinazolines and quinazolinones have shown a broad range of biological activity, including antibacterial effects .
Future Directions
The future directions for “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” and its derivatives could involve further functionalization of the compounds . Moreover, they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Additionally, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .
properties
IUPAC Name |
2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBUBHNBFMEVNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90518543 |
Source
|
Record name | 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90518543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline | |
CAS RN |
83939-60-0 |
Source
|
Record name | 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90518543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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